3-(3,4-dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO3/c18-13-4-1-11(9-14(13)19)2-6-17(21)20-12-3-5-15-16(10-12)23-8-7-22-15/h1,4,9,12,15-16H,2-3,5-8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYPHPLSRFMVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCC3=CC(=C(C=C3)Cl)Cl)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves the following steps:
Formation of the Octahydrobenzo[b][1,4]dioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydrobenzo[b][1,4]dioxin ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinated benzene derivative and a suitable nucleophile.
Amidation Reaction: The final step involves the formation of the amide bond between the dichlorophenyl group and the octahydrobenzo[b][1,4]dioxin ring. This is typically achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Molecular weight calculated based on formula.
Key Distinctions and Research Insights
(a) Propanil (N-(3,4-Dichlorophenyl)propanamide)
- Structural Differences : Lacks the octahydrobenzodioxin group, resulting in lower molecular weight (218.08 vs. 358.3) and reduced structural complexity.
- Functional Role : Widely used as a herbicide due to its inhibition of photosystem II in plants . In contrast, the target compound’s benzodioxin moiety may enhance binding to eukaryotic targets (e.g., enzymes or receptors), suggesting divergent applications.
(b) STM-57 (Anticancer Propanamide Derivative)
- Structural Similarities: Both compounds share the 3,4-dichlorophenyl-propanamide backbone. STM-57 incorporates a bromoquinoline and piperazinyl group, enabling interaction with cellular kinases.
- Mechanistic Insights : STM-57 induces caspase-independent cell death via autophagy, linked to Akt/mTOR pathway inhibition and mitochondrial dysfunction . The target compound’s benzodioxin group could modulate similar pathways, though empirical data are lacking.
(c) 3-Chloro-N-phenyl-phthalimide
- Structural Contrast: Replaces the propanamide chain with a phthalimide ring, enhancing rigidity. Used as a monomer for polyimide synthesis, highlighting the role of aromaticity in material science applications .
(d) Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate
- Functional Comparison: Contains a benzoylphenyl-propanamide motif but lacks halogenation. Its ester group and phenylbutanoate tail suggest hydrolytic instability compared to the target compound’s benzodioxin-stabilized structure .
Research Implications and Gaps
- Pharmacological Potential: The benzodioxin group in the target compound may improve blood-brain barrier penetration or metabolic stability relative to propanil, warranting toxicity and efficacy studies.
- Synthetic Challenges : highlights the use of NMR for structural validation of dichlorophenyl-containing analogs, a technique applicable to confirm the target compound’s purity and conformation .
- Unanswered Questions: No direct data on the target compound’s bioactivity, solubility, or stability are available. Comparative studies with STM-57 could elucidate shared mechanisms.
Biological Activity
3-(3,4-Dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to an octahydro-1,4-benzodioxin moiety through a propanamide linkage. Its chemical structure can be represented as follows:
- Molecular Formula : C16H20Cl2N2O2
- Molecular Weight : 335.25 g/mol
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related benzodioxole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the presence of the benzodioxole structure contributes to this activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Related Compound | Escherichia coli | 16 µg/mL |
2. Insecticidal Activity
The compound's structural features may also confer insecticidal properties. A study focusing on the larvicidal effects of benzodioxole derivatives against Aedes aegypti revealed promising results. The presence of the 3,4-dichlorophenyl group was noted to enhance activity.
- LC50 Values : The larvicidal activity was quantified with an LC50 value of approximately 28.9 ± 5.6 μM for a closely related compound.
This suggests that modifications in the aromatic substituents can significantly influence biological efficacy, making it a candidate for further investigation in pest control applications.
3. Cytotoxicity and Safety Profile
In evaluating the safety profile of related compounds, studies have shown minimal cytotoxic effects on human peripheral blood mononuclear cells at high concentrations (up to 5200 μM). Additionally, animal studies indicated that doses up to 2000 mg/kg did not result in significant toxicity in vital organs.
The proposed mechanism of action for the biological activity of this compound may involve interactions with specific cellular targets or pathways. For instance:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Neurotoxic Effects in Insects : The insecticidal action might be mediated through disruption of neural signaling pathways in target species.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the efficacy of a related compound against drug-resistant Staphylococcus aureus. Results showed a significant reduction in bacterial load among treated subjects compared to controls. -
Field Study on Insect Control :
A field study evaluated the effectiveness of benzodioxole derivatives in controlling Aedes aegypti populations during peak transmission seasons for dengue fever. The results indicated a substantial decrease in mosquito populations within treated areas.
Q & A
Q. What are the key synthetic pathways for 3-(3,4-dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide, and how are intermediates characterized?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3,4-dichlorophenylpropionic acid derivatives with activated intermediates (e.g., acyl chlorides or mixed anhydrides).
- Step 2 : Coupling with octahydro-1,4-benzodioxin-6-amine under nucleophilic acyl substitution conditions (e.g., using DCC/DMAP or HATU as coupling agents) .
- Characterization : Confirm intermediates via (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 4.2–4.5 ppm for benzodioxin oxygens) and (e.g., carbonyl carbons at ~170 ppm). Mass spectrometry (HRMS) is critical for verifying molecular ions (e.g., [M+H] with <2 ppm error) .
Q. How can researchers optimize purity and yield during synthesis?
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of coupling agents to minimize side products). Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What spectroscopic techniques resolve structural ambiguities in analogs of this compound?
- Advanced NMR : and to map heteronuclear correlations (e.g., confirming amide linkages and benzodioxin ring conformation).
- X-ray crystallography : Resolves stereochemical uncertainties (e.g., octahydro-benzodioxin chair vs. boat conformations) .
- IR spectroscopy : Validate functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. How can researchers analyze contradictory bioactivity data across analogs?
- Structure-Activity Relationship (SAR) : Compare analogs with modified substituents (e.g., replacing dichlorophenyl with trifluoromethyl or methoxy groups). Use in vitro assays (e.g., kinase inhibition or cytotoxicity IC values) to correlate substituent effects .
- Data normalization : Account for assay variability (e.g., cell line sensitivity, solvent effects) by including positive controls (e.g., staurosporine for kinase assays) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or enzymes). Validate with MD simulations (GROMACS) to assess binding stability .
- ADMET prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
